6-Aminopyridine-3-sulfonic acid
Overview
Description
6-Aminopyridine-3-sulfonic acid is an organic compound with the molecular formula C5H6N2O3S. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position and a sulfonic acid group at the 3rd position on the pyridine ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Aminopyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotation of 3-aminopyridine followed by substitution of the diazo group with a sulfonyl group. This process typically involves the following steps:
Diazotation: 3-Aminopyridine is treated with nitrous acid to form the corresponding diazonium salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microchannel reactors to enhance reaction efficiency and safety. This method involves the rapid diazotation of 3-aminopyridine followed by chlorosulfonylation using thionyl chloride . The use of microchannel reactors allows for continuous operation and improved product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfonamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for chlorination reactions.
Major Products:
Oxidation: Nitro-6-pyridinesulfonic acid.
Reduction: 6-Aminopyridine-3-sulfonamide.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-Aminopyridine-3-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-aminopyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor, affecting various metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, thereby modulating neuronal activity .
Comparison with Similar Compounds
6-Aminopyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group.
3-Aminopyridine-6-sulfonic acid: Isomer with the amino and sulfonic acid groups swapped.
Pyridine-3-sulfonic acid: Lacks the amino group at the 6th position.
Uniqueness: 6-Aminopyridine-3-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functional groups (amino and sulfonic acid) allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-aminopyridine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFLGKSXYWHALA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332672 | |
Record name | 6-aminopyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16250-08-1 | |
Record name | 6-aminopyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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